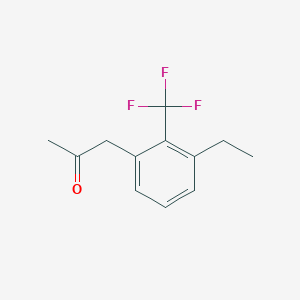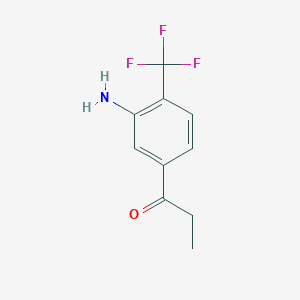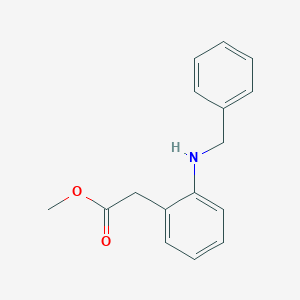
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene typically involves multiple steps, starting with the appropriate fluorinated benzene derivatives. Common synthetic routes include:
Halogen Exchange Reactions: Utilizing halogen exchange reactions where fluorine atoms replace other halogens on the benzene ring.
Nucleophilic Substitution: Employing nucleophilic substitution reactions to introduce the difluoromethoxy and trifluoromethylthio groups.
Catalytic Reactions:
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of specialized reactors, temperature control, and purification techniques to isolate the desired compound .
Análisis De Reacciones Químicas
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups, such as thiols or sulfides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
Mecanismo De Acción
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated functional groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules. The trifluoromethylthio group, in particular, can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparación Con Compuestos Similares
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene can be compared with other fluorinated aromatic compounds, such as:
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethylthio group.
1,4-Difluoro-2-difluoromethoxybenzene: Lacks the trifluoromethylthio group, resulting in different chemical and physical properties.
1,4-Difluorobenzene: A simpler fluorinated benzene derivative without additional functional groups.
Propiedades
Fórmula molecular |
C8H3F7OS |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-1,4-difluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H |
Clave InChI |
MAZGXBPDYQDWDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)OC(F)F)SC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)

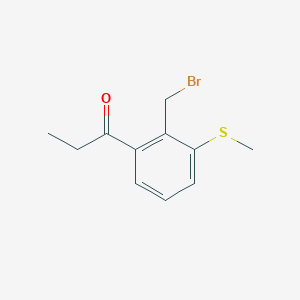

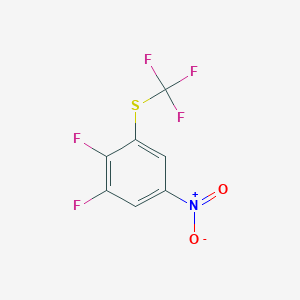
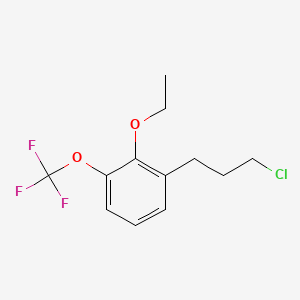

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B14053041.png)

